

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylsilane*

Cat. No.: *B7800572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **dimethylsilane** ((CH₃)₂SiH₂). The information is intended for use by professionals in research and development who require a detailed understanding of this versatile organosilicon compound.

Chemical and Physical Properties

Dimethylsilane is a colorless, flammable gas at room temperature with a distinct, mild odor.[\[1\]](#) [\[2\]](#) It is an organosilicon compound with a central silicon atom bonded to two methyl groups and two hydrogen atoms.[\[2\]](#) Its volatile nature is indicated by its low boiling point.[\[2\]](#)

Table 1: Physical and Chemical Properties of **Dimethylsilane**

Property	Value	Reference
Molecular Formula	C_2H_8Si	[3][4]
Molar Mass	$60.171\text{ g}\cdot\text{mol}^{-1}$	[3]
CAS Number	1111-74-6	[2][3][4]
Melting Point	-150 °C (-238 °F; 123 K)	[3][4]
Boiling Point	-20 °C (-4 °F; 253 K)	[3][4]
Density	0.68 $\text{g}\cdot\text{cm}^{-3}$	[3][4]
Appearance	Colorless gas	[1]
Solubility	Insoluble in water.	[1]
Dipole Moment	0.75 D	[5]

Reactivity and Stability

Dimethylsilane is a reactive compound, a characteristic that makes it a valuable precursor in various chemical syntheses.[2]

Stability: **Dimethylsilane** is stable when stored in sealed containers under a dry, inert atmosphere.[1] It is sensitive to heat, sparks, and open flames.[1]

Flammability: It is an extremely flammable gas.[1] When exposed to elevated temperatures or open flames, it can produce irritating fumes and organic acid vapors.[1] As a gas under pressure, its container may explode if heated.[1]

Reactivity with Other Compounds:

- Oxidizing Agents:** It is incompatible with oxidizing agents.[1]
- Water:** It is insoluble in water.[1] It can form siloxane bonds upon hydrolysis.[2]
- Acids and Bases:** **Dimethylsilane** can liberate hydrogen gas in the presence of Lewis acids, such as aluminum chloride, and precious metals like platinum or palladium.[1]

- Hydrosilylation: It is known for its reactivity in hydrosilylation reactions, where the Si-H bond adds across the double or triple bond of alkenes and alkynes.[\[2\]](#) This reactivity is fundamental to its use in producing silicone polymers and other silicon-containing materials.[\[2\]](#)

Thermal Decomposition (Pyrolysis): The pyrolysis of **dimethylsilane** involves both free-radical processes and molecular elimination mechanisms.[\[6\]](#)[\[7\]](#) The primary decomposition pathways involve the cleavage of Si-H or Si-CH₃ bonds to form radicals.[\[6\]](#) These reactive intermediates, including dimethylsilylene ((CH₃)₂Si:), can then undergo further reactions like insertion or dimerization.[\[6\]](#) Key products from the gas-phase reactions in a hot-wire chemical vapor deposition (CVD) process include 1,1,2,2-tetramethyldisilane (TMDS), trimethylsilane (TriMS), and 1,3-dimethyl-1,3-disilacyclobutane (DMDSCB).[\[6\]](#)

Caption: Pyrolysis reaction pathways of **dimethylsilane**.

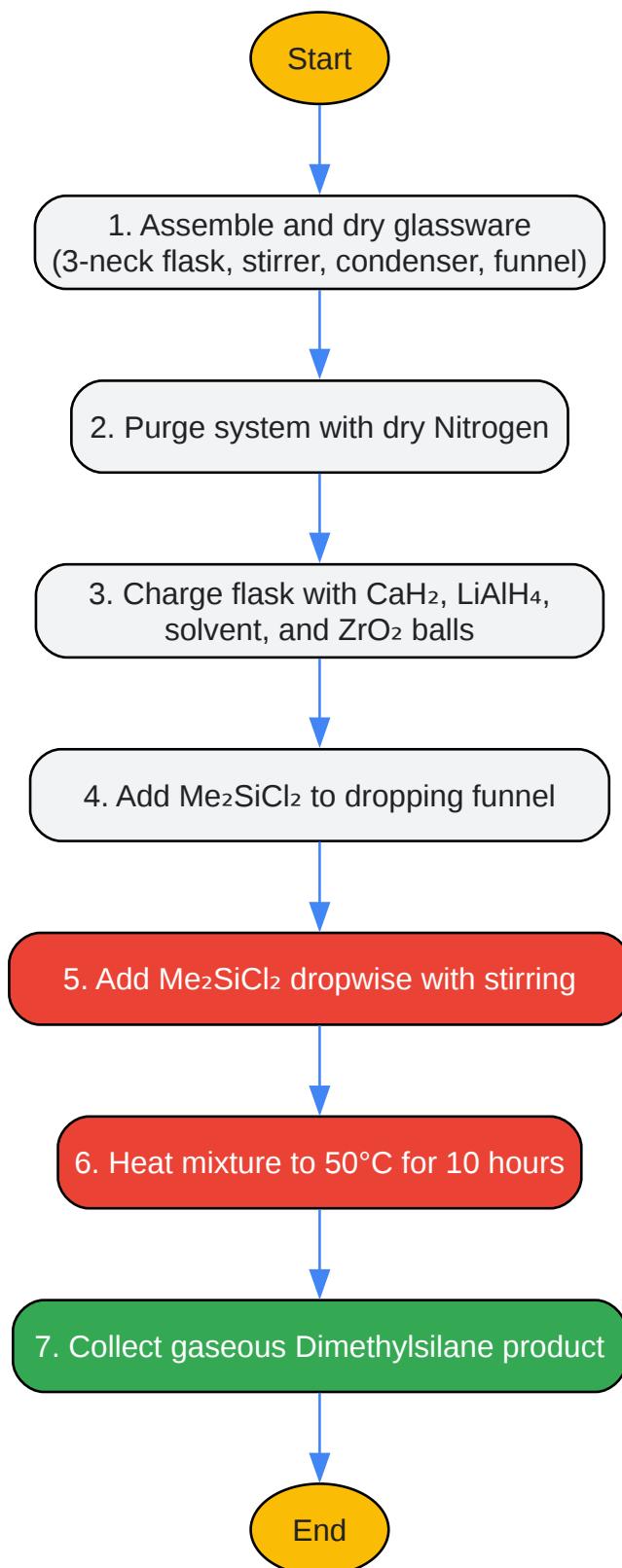
Key Applications

Dimethylsilane's primary application is in the semiconductor industry as a precursor in Chemical Vapor Deposition (CVD) processes.[\[3\]](#)[\[8\]](#) It is used to deposit silicon-based thin films, such as silicon carbide (SiC) and silicon carbonitride (SiCN), which are essential materials for manufacturing low-k dielectrics in integrated circuits.[\[6\]](#)[\[8\]](#) It also serves as a precursor in the synthesis of various silicon-containing materials and silicone polymers.[\[2\]](#)

Experimental Protocols

A. Synthesis of **Dimethylsilane**

A common laboratory-scale synthesis involves the reduction of dimethyldichlorosilane (Me₂SiCl₂). The following protocol is adapted from a described method.[\[9\]](#)


Materials:

- Dimethyldichlorosilane (Me₂SiCl₂) (0.2 mol)
- Calcium Hydride (CaH₂) (0.22 mol)
- Lithium aluminum hydride (LiAlH₄) (0.01 mol)

- Diethylene glycol dimethyl ether (solvent) (25 mL)
- Zirconium(IV) oxide (ZrO_2) ceramic balls (25 g)
- Nitrogen (inert gas)
- 100 mL three-neck round-bottom flask, mechanical stirrer, condenser, constant pressure dropping funnel, gas guiding device.

Procedure:

- Apparatus Setup: Assemble the flame-dried three-neck flask with a mechanical stirrer, condenser, and a constant pressure dropping funnel. Connect a gas guiding device for inert atmosphere control.[9]
- Inert Atmosphere: Purge the entire system by evacuating and backfilling with dry nitrogen three times to remove air and moisture.[9]
- Charging the Flask: Under a nitrogen atmosphere, charge the reaction flask with CaH_2 , LiAlH_4 , diethylene glycol dimethyl ether, and ZrO_2 ceramic balls.[9]
- Addition of Precursor: Add Me_2SiCl_2 to the dropping funnel.[9]
- Reaction: Begin mechanical stirring and add the Me_2SiCl_2 dropwise to the reaction mixture. [9]
- Heating and Reaction Completion: After the addition is complete, heat the mixture to 50 °C and allow it to react for 10 hours.[9]
- Product Collection: The gaseous product, **dimethylsilane** (Me_2SiH_2), is collected. This method reports a yield of 97%. [9]

[Click to download full resolution via product page](#)

Caption: Workflow for the laboratory synthesis of **dimethylsilane**.

B. Safe Handling and Storage Protocol

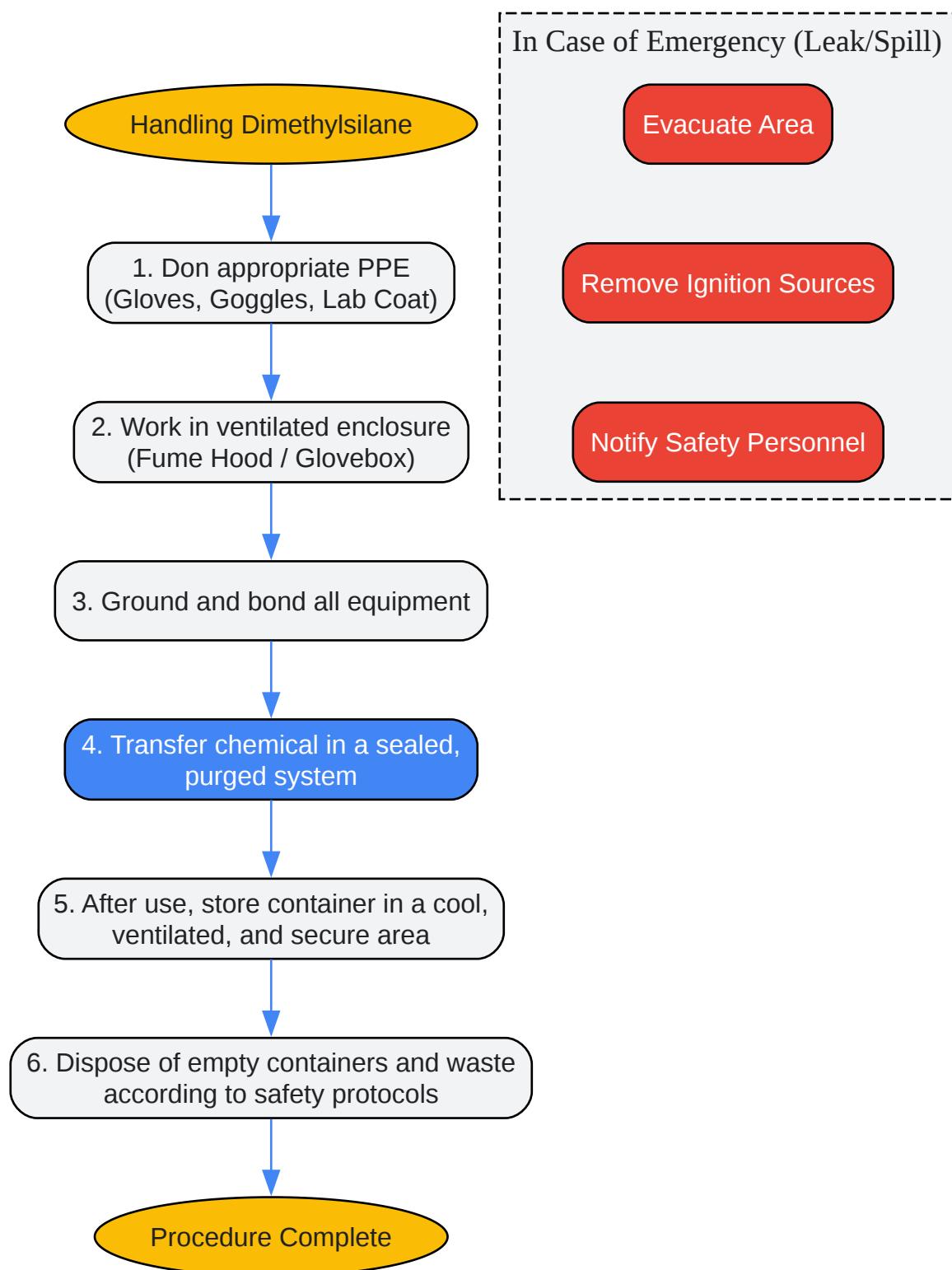
Dimethylsilane is a hazardous material requiring strict safety protocols.[\[1\]](#)

Engineering Controls:

- Handle only within a sealed and purged system, such as a glovebox or a fume hood with dedicated exhaust ventilation.[\[1\]](#)
- Use explosion-proof electrical equipment.[\[1\]](#)
- Ensure container and receiving equipment are properly grounded and bonded before transfer to avoid static discharge.[\[1\]](#)
- Emergency eye wash fountains and safety showers must be immediately accessible.[\[1\]](#)

Personal Protective Equipment (PPE):

- Gloves: Neoprene or nitrile rubber gloves.[\[1\]](#)
- Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[\[1\]](#)
- Clothing: Wear suitable protective clothing.[\[1\]](#)
- Respirator: If inhalation is possible, use appropriate respiratory protection equipment.[\[1\]](#)


Storage:

- Store in a tightly closed container in a cool, dry, well-ventilated area.[\[1\]](#)[\[10\]](#)
- Store away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[\[1\]](#)
- Keep containers below 50 °C.[\[10\]](#)

Spill/Leak Procedure:

- Remove all ignition sources immediately.[\[1\]](#)

- Evacuate all non-essential personnel from the area.[[1](#)]
- If a leak occurs and the material is ignited, allow it to burn if it cannot be stopped safely.[[1](#)]
- Use water spray to cool exposed surfaces and containers.[[1](#)]
- For unignited leaks, attempt to stop the flow of gas if it is safe to do so.[[1](#)]

[Click to download full resolution via product page](#)

Caption: General workflow for safely handling **dimethylsilane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gelest.com [gelest.com]
- 2. CAS 1111-74-6: Dimethylsilane | CymitQuimica [cymitquimica.com]
- 3. Dimethylsilane - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. dimethylsilane [stenutz.eu]
- 6. Unraveling the complex chemistry using dimethylsilane as a precursor gas in hot wire chemical vapor deposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gelest.com [gelest.com]
- 9. DIMETHYLSILANE synthesis - chemicalbook [chemicalbook.com]
- 10. parchem.com [parchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7800572#dimethylsilane-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com